![molecular formula C13H10BrClFNO B2775443 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol CAS No. 1232804-13-5](/img/structure/B2775443.png)
4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol, also known as BCPP, is a phenolic compound with a wide range of applications in scientific research. It is an aromatic compound that is used for its ability to bind to proteins, DNA, and other molecules, making it a useful tool in the study of protein-protein interactions, DNA-protein interactions, and other biochemical processes. BCPP has been extensively studied in recent years due to its unique properties and potential applications in biochemistry, pharmacology, and medicine.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis in Coordination Chemistry : The compound has been used in synthesizing copper(II) and oxido-vanadium(IV) complexes with distorted square pyramidal and octahedral geometries. These complexes were characterized using various analytical methods including FT-IR, UV–Vis, TGA, and X-ray diffraction (Takjoo et al., 2013).
Biological Evaluation and DNA Interaction
- Antimicrobial and Antidiabetic Activities : Derivatives of 4-aminophenol, closely related to 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol, have shown broad-spectrum antimicrobial activities and significant inhibition of amylase and glucosidase. DNA interaction studies suggest potential anticancer applications of these compounds (Rafique et al., 2022).
Electrooptical Properties
- Electrooptical Applications : Certain derivatives with lateral substitutions, including bromo and fluoro groups, have been studied for their low melting esters with large nematic ranges. These compounds exhibit useful electrooptical properties and are potential candidates for electrooptical applications (Gray & Kelly, 1981).
Chemosensors and Metal Ion Detection
- Fluorescent Active Chemosensors : Bromoaniline derivatives have been utilized as chemosensors for the detection of metal ions like Cu2+ and Zn2+. These complexes exhibit significant DNA and human serum albumin binding efficacies, highlighting their potential in biosensing applications (Das et al., 2021).
Catalysis and Chemical Reactions
- Catalytic Properties : The compound has been used to generate oxido-vanadium(V) complexes, which have been characterized and analyzed through FT-IR, UV–Vis, and elemental analysis. Such complexes have potential applications in catalysis and chemical reactions (Sheikhshoaie et al., 2015).
Antipathogenic Activity
- Antipathogenic and Antibiofilm Properties : Thiourea derivatives, including those with bromo, fluoro, and chloro substituents, have demonstrated significant antipathogenic activities against strains like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting their potential in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been used in proteomics research , suggesting potential protein targets.
Mode of Action
It’s known that bromine and chlorine substituents on aromatic rings can influence the reactivity of the compound, potentially affecting its interaction with its targets .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s molecular weight is 330.58 , which could influence its bioavailability.
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol .
Eigenschaften
IUPAC Name |
4-bromo-2-[(5-chloro-2-fluoroanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClFNO/c14-9-1-4-13(18)8(5-9)7-17-12-6-10(15)2-3-11(12)16/h1-6,17-18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQFOSMZKZHCRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NCC2=C(C=CC(=C2)Br)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

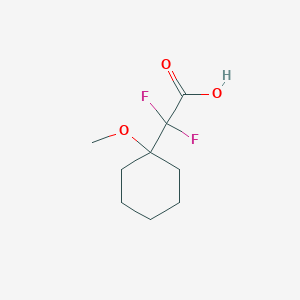

![ethyl 2-(8-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)
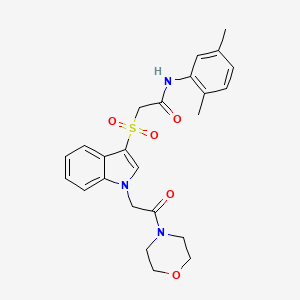

![Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride](/img/structure/B2775370.png)
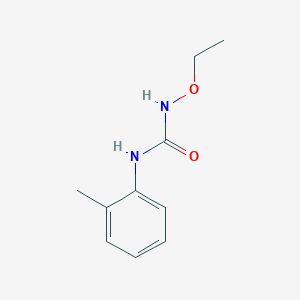
![N-octyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2775375.png)
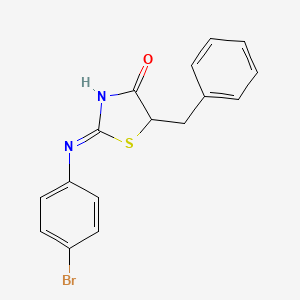

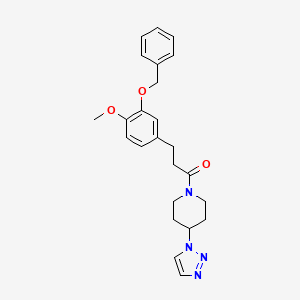
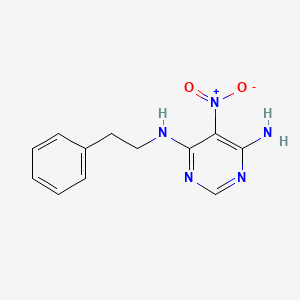
![N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2775382.png)
![4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B2775383.png)